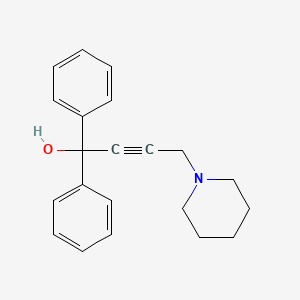
1,1-Diphenyl-4-piperidino-2-butyn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-4-piperidino-2-butyn-1-ol is an organic compound with the molecular formula C21H23NO and a molecular weight of 305.4 g/mol.
Preparation Methods
The preparation of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be achieved through the Mannich reaction, starting with benzophenone and passing through diphenylpropynol . The reaction involves the following steps:
Formation of Diphenylpropynol: Benzophenone reacts with acetylene in the presence of a base to form diphenylpropynol.
Mannich Reaction: Diphenylpropynol undergoes a Mannich reaction with formaldehyde and piperidine to yield this compound.
Chemical Reactions Analysis
Hydrogenation to Butanol
The alkyne group undergoes catalytic hydrogenation:
Quaternization to Ammonium Salts
The tertiary amine undergoes alkylation to form quaternary salts:
-
Reagents : Methyl or ethyl halides (e.g., CH₃Br), aprotic/protic solvents .
-
Mechanism :
-
Outcome : Enhanced pharmacological activity (e.g., broncholytic effects) with reduced side effects compared to phosphate analogs .
Comparison of Reaction Types
Mechanistic Insights
-
Alkyne Reactivity : The triple bond facilitates nucleophilic additions and coupling reactions, critical for synthesizing complex structures.
-
Tertiary Amine Reactivity : The piperidine ring enables quaternization, forming stable salts with improved bioavailability and pharmacological efficacy .
-
Hydrogenation : The reduction of the alkyne to a single bond alters the compound’s physical and biological properties, enabling further functionalization .
Pharmacological Implications
-
Antiemetic Activity : The compound’s cholinergic antagonist properties are enhanced through structural modifications like quaternization, which improve receptor binding affinity .
-
Fungicidal/Insecticidal Properties : Hydrogenated derivatives (e.g., 1,1-di(p-chlorophenyl)-4-dimethylamino-1-butanol) exhibit fungicidal and insecticidal effects .
Scientific Research Applications
Chemistry
1,1-Diphenyl-4-piperidino-2-butyn-1-ol serves as an important intermediate in the synthesis of other organic compounds. Its versatile reactivity allows for various chemical transformations, including oxidation and reduction reactions. The compound can be oxidized to form ketones or carboxylic acids and can undergo substitution reactions with electrophiles .
Biology
Research has indicated that this compound exhibits notable biological activities. Studies have explored its potential antimicrobial and anticancer properties. The piperidine nucleus is significant in mediating its biological effects, as it is a common pharmacophore in many pharmaceutical agents .
Medicine
Ongoing research is focused on exploring the therapeutic applications of this compound in treating various diseases. Its unique structural features suggest it may interact with multiple biological targets, making it a candidate for drug development .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of this compound:
Case Study 1: Anticancer Activity
A study evaluated the compound's efficacy against cancer cell lines, revealing significant cytotoxic effects at certain concentrations. The results suggest that structural modifications could enhance its potency against specific cancer types .
Case Study 2: Antimicrobial Properties
Research highlighted the compound's ability to inhibit bacterial growth in vitro. This activity was attributed to its ability to disrupt bacterial cell membranes .
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol involves its interaction with molecular targets and pathways in the body. The piperidine nucleus plays a crucial role in its biological activity, as it is a common pharmacophore in many drugs . The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1,1-Diphenyl-4-piperidino-2-butyn-1-ol can be compared with other similar compounds, such as:
Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.
Piperidine: A heterocyclic amine that forms the core structure of many pharmaceutical compounds.
Diphenylpropynol: An intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its combination of a diphenylmethane structure with a piperidine ring and a butyn-1-ol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
120501-02-2 |
|---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2 |
InChI Key |
MGWAMKURIHGGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















